2(1H)-Pyridinone, 1,4,6-trimethyl-
Description
General Significance of N-Heterocycles in Advanced Chemical and Biological Systems
Nitrogen-containing heterocyclic compounds are fundamental to the chemistry of life and are cornerstones of medicinal chemistry and material science. nih.govopenmedicinalchemistryjournal.com They are integral components of many natural products, including vitamins, alkaloids, and antibiotics. openmedicinalchemistryjournal.com In biological systems, the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA are prime examples of the crucial role of N-heterocycles in storing and transmitting genetic information. rsc.orgnih.gov The presence of nitrogen atoms in these cyclic structures allows for the formation of hydrogen bonds, which is critical for their interaction with biological targets. nih.gov This ability to interact with biological molecules makes them a valuable scaffold in the design of new drugs. In fact, over 75% of FDA-approved drugs contain nitrogen-based heterocyclic moieties. nih.gov Their applications extend beyond medicine into agrochemicals, dyes, and polymers. openmedicinalchemistryjournal.com
Structural Characteristics and Tautomerism of the 2(1H)-Pyridinone Core
The 2(1H)-pyridinone core is a six-membered aromatic ring containing a nitrogen atom and a carbonyl group. Its structure is characterized by the potential for tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. In the case of 2(1H)-pyridinone, it exists in equilibrium with its tautomer, 2-hydroxypyridine (B17775). wikipedia.orgwuxibiology.com
The equilibrium between these two forms is sensitive to the solvent environment. wuxibiology.comstackexchange.com In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents, such as water and alcohols, tend to stabilize the 2-pyridone form. wikipedia.orgstackexchange.com This is because the 2-pyridone tautomer has a larger dipole moment and is better solvated by polar molecules through hydrogen bonding. wuxibiology.com The ability to exist in these different forms contributes to the diverse reactivity and interaction capabilities of the 2(1H)-pyridinone scaffold.
Table 1: Tautomerism of 2(1H)-Pyridinone
| Tautomer | Structure | Preferred Solvent |
|---|---|---|
| 2(1H)-Pyridinone | C=O | Polar |
| 2-Hydroxypyridine | O-H | Non-polar |
Overview of 2(1H)-Pyridinone, 1,4,6-trimethyl- within the Broader Pyridinone Family
2(1H)-Pyridinone, 1,4,6-trimethyl- is a specific derivative of the 2(1H)-pyridinone core. In this molecule, the hydrogen on the nitrogen atom is replaced by a methyl group, and two other methyl groups are attached to the carbon atoms at positions 4 and 6 of the ring. The presence of these methyl groups influences the molecule's physical and chemical properties, such as its solubility, reactivity, and biological activity. While the parent 2(1H)-pyridinone has been extensively studied, specific derivatives like the 1,4,6-trimethyl- variant are often synthesized for particular research purposes, such as in the development of new therapeutic agents or functional materials.
Conceptual Framework of Pyridinones as Privileged Scaffolds in Molecular Design
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.gov The 2(1H)-pyridinone core is considered a privileged scaffold due to its ability to interact with a wide range of biological molecules through various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govnih.gov This versatility has led to the development of numerous pyridinone-based compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The ability to easily modify the pyridinone core by adding different functional groups allows chemists to fine-tune the properties of the molecule and optimize its activity for a specific target. nih.goviipseries.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
15031-89-7 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,4,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
InChI Key |
OZILNWNVMNXBDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)C |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 1h Pyridinone, 1,4,6 Trimethyl
Fundamental Reactivity of the Pyridinone System
The 2-pyridone scaffold is a crucial structural motif found in numerous natural products and biologically active compounds. nih.govnih.gov Its reactivity is characterized by a conjugated enone-like structure, leading to distinct electronic properties at different positions of the ring. nih.gov
While specific oxidation studies on 2(1H)-Pyridinone, 1,4,6-trimethyl- are not extensively documented, the oxidation of related substituted phenols and other heterocyclic systems can provide insights. For instance, the aerobic oxidation of 2,3,6-trimethylphenol (B1330405) to trimethyl-1,4-benzoquinone using copper(II) chloride as a catalyst is a well-established industrial process. nih.gov This suggests that under appropriate conditions, the pyridinone ring or its methyl substituents could be susceptible to oxidation.
Potential oxidation pathways for 2(1H)-Pyridinone, 1,4,6-trimethyl- could involve:
Oxidation of the ring: Strong oxidizing agents could potentially lead to ring-opening or the formation of more complex oxidized structures.
Oxidation of methyl groups: The methyl groups, particularly those at the 4- and 6-positions, could be oxidized to form corresponding hydroxymethyl or carboxyl derivatives. This type of transformation is common for alkyl-substituted aromatic and heteroaromatic systems.
The specific products would be highly dependent on the oxidant used and the reaction conditions.
The reduction of the 2-pyridone ring system typically targets the carbon-carbon double bonds. Catalytic hydrogenation is a common method for such transformations. For related quinolinone systems, hydrogenation using catalysts like Platinum(IV) oxide (PtO₂) has been shown to reduce the aromatic portion of the molecule. libretexts.org
For 2(1H)-Pyridinone, 1,4,6-trimethyl-, catalytic hydrogenation would likely lead to the saturation of the C3-C4 and C5-C6 double bonds, resulting in the corresponding piperidinone derivative. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) would be critical in determining the extent of reduction and the stereochemistry of the resulting saturated ring.
Table 1: Plausible Reduction Products of 2(1H)-Pyridinone, 1,4,6-trimethyl-
| Product Name | Transformation |
| 1,4,6-trimethylpiperidin-2-one | Full reduction of C=C bonds |
| 1,4,6-trimethyl-3,4-dihydropyridin-2(1H)-one | Partial reduction of C5=C6 bond |
| 1,4,6-trimethyl-5,6-dihydropyridin-2(1H)-one | Partial reduction of C3=C4 bond |
The electron-deficient nature of the 2-pyridone ring makes it generally unreactive towards electrophilic aromatic substitution, which typically requires harsh conditions and may result in low yields. researchgate.net Conversely, the ring is activated for nucleophilic attack.
Nucleophilic Substitution: For nucleophilic substitution to occur, a leaving group, such as a halogen, must be present on the ring. In a hypothetical halo-substituted derivative, for example, 3-bromo-1,4,6-trimethyl-2(1H)-pyridinone, the halogen would be susceptible to displacement by various nucleophiles. The C6 and C4 positions of the 2-pyridone ring are the most electron-deficient sites. nih.gov Therefore, a leaving group at these positions would be particularly labile. Studies on related 4-chloro-quinolinones demonstrate facile substitution by nucleophiles like thiols, hydrazines, and amines. mdpi.com
Electrophilic Substitution: Direct electrophilic substitution on the 2(1H)-Pyridinone, 1,4,6-trimethyl- ring is challenging due to its electron-poor character. However, the methyl groups provide some electron-donating effect, which may slightly activate the ring compared to an unsubstituted pyridinone. The most likely positions for electrophilic attack, should it occur, would be C3 and C5, which are comparatively more electron-rich than C4 and C6. Common electrophilic substitution reactions like nitration or halogenation would likely require forcing conditions.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful tools for the functionalization of pyridinone scaffolds, enabling reactions that are otherwise difficult to achieve.
Direct C-H bond functionalization is a highly atom-economical strategy for modifying the pyridinone core. The site of functionalization (regioselectivity) can be controlled by the choice of catalyst, directing groups, or by exploiting the inherent electronic biases of the ring. nih.govnih.gov
For 2(1H)-Pyridinone, 1,4,6-trimethyl-, several positions are potential targets for C-H functionalization:
C3 and C5 positions: These positions are electronically favored for certain types of C-H activation, often through rhodium or ruthenium catalysis.
C6-methyl group: The C6 position is the most electron-deficient site on the 2-pyridone ring. nih.gov This electronic property can be exploited for selective functionalization. For instance, nickel/aluminum cooperative catalysis has been used for the C6-alkenylation of N-substituted 2-pyridones. nih.gov
N-methyl group: The N-methyl group can also be a site for C-H functionalization, leading to the formation of N-functionalized derivatives.
The presence of methyl groups at C4 and C6 provides steric hindrance that can also influence the regioselectivity of these reactions.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.org To apply this reaction to 2(1H)-Pyridinone, 1,4,6-trimethyl-, a halogenated precursor, such as a bromo- or iodo-substituted derivative, would be required.
For example, the coupling of a hypothetical 3-bromo-1,4,6-trimethyl-2(1H)-pyridinone with an arylboronic acid would proceed via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 3-Bromo-1,4,6-trimethyl-2(1H)-pyridinone | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenyl-1,4,6-trimethyl-2(1H)-pyridinone |
| 5-Iodo-1,4,6-trimethyl-2(1H)-pyridinone | Vinylboronic acid | PdCl₂(dppf) / K₃PO₄ | 5-Vinyl-1,4,6-trimethyl-2(1H)-pyridinone |
The reactivity of the halo-substituent in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. proprogressio.hu The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloro-derivatives. proprogressio.hunih.gov
Photochemical Transformations and Reaction Mechanisms
The absorption of light energy by 2(1H)-pyridinone, 1,4,6-trimethyl- elevates it to an electronically excited state, unlocking reaction pathways that are not accessible under thermal conditions. The subsequent transformations are governed by the nature of this excited state and the surrounding chemical environment.
Photo-Induced Rearrangements and Cycloaddition Reactions
Scientific literature to date has not provided specific examples of photo-induced rearrangements or cycloaddition reactions for 2(1H)-pyridinone, 1,4,6-trimethyl-. However, the photochemical behavior of structurally related 2-pyridone systems offers valuable insights into potential reaction pathways. For instance, 2-pyridones are known to undergo [4+4] photocycloaddition reactions, leading to the formation of a dimeric cage-like structure. This process involves the suprafacial-suprafacial interaction of two pyridone molecules in an excited state.
While direct evidence for 1,4,6-trimethyl-2(1H)-pyridinone is pending, the principles of pericyclic reactions suggest that it could potentially undergo similar transformations. The presence of methyl groups at the 1, 4, and 6 positions would undoubtedly influence the stereochemical outcome and quantum yield of such reactions due to steric and electronic effects.
Further research is required to elucidate the specific photo-induced rearrangements and cycloaddition capabilities of 2(1H)-pyridinone, 1,4,6-trimethyl-.
Mechanistic Investigations of Photo-Cleavage Products
Detailed mechanistic studies on the photo-cleavage products of 2(1H)-pyridinone, 1,4,6-trimethyl- are not extensively documented in publicly available research. However, drawing parallels from the photochemistry of analogous α,β-unsaturated lactams can provide a hypothetical framework for potential photo-cleavage pathways.
One plausible mechanism could involve a Norrish-type cleavage. For instance, a Norrish Type I cleavage would involve the homolytic scission of the amide bond, generating a diradical intermediate. This intermediate could then undergo subsequent reactions such as decarbonylation or intramolecular hydrogen abstraction to yield various cleavage products.
Alternatively, a Norrish Type II reaction could occur if a transferable gamma-hydrogen is available, leading to the formation of an enol and a smaller unsaturated fragment. The specific substitution pattern of 1,4,6-trimethyl-2(1H)-pyridinone would dictate the feasibility and outcome of such reactions.
To illustrate the types of products that could arise from such processes, the following table outlines hypothetical photo-cleavage products and the potential mechanistic pathways involved.
| Hypothetical Product | Potential Mechanistic Pathway |
| N-methyl-3-methyl-2-butenamide | Norrish Type I cleavage followed by decarbonylation and rearrangement. |
| Acetaldehyde and other small fragments | Further fragmentation of initial photo-cleavage products. |
It is crucial to emphasize that these are postulated pathways based on the known reactivity of similar compounds. Rigorous experimental studies, including product isolation and characterization, transient absorption spectroscopy, and computational modeling, are necessary to definitively establish the photo-cleavage mechanisms for 2(1H)-pyridinone, 1,4,6-trimethyl-.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis would identify all unique proton environments in the 2(1H)-Pyridinone, 1,4,6-trimethyl- molecule. The spectrum would be expected to show distinct signals for the three methyl groups (N-CH₃, C4-CH₃, and C6-CH₃) and the two vinyl protons on the pyridinone ring (H-3 and H-5).
Key analytical points would include:
Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. The N-methyl protons would likely appear as a singlet at a characteristic chemical shift. The C4- and C6-methyl protons would also be singlets but at different shifts due to their positions on the ring. The vinyl protons would appear in the olefinic region of the spectrum.
Integration: The area under each peak would be proportional to the number of protons it represents, confirming the presence of the three methyl groups (each integrating to 3H) and the two ring protons (each integrating to 1H).
Spin-Spin Coupling: Coupling between the H-3 and H-5 protons would likely be observed as a small splitting pattern (a doublet for each), providing evidence of their proximity in the molecule.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Value | Singlet | 3H | N1-CH₃ |
| Value | Singlet | 3H | C4-CH₃ |
| Value | Singlet | 3H | C6-CH₃ |
| Value | Doublet | 1H | H-3 or H-5 |
| Value | Doublet | 1H | H-5 or H-3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to each unique carbon atom in 2(1H)-Pyridinone, 1,4,6-trimethyl-.
Expected signals would include:
One carbonyl carbon (C=O) signal at a significantly downfield chemical shift.
Four sp²-hybridized carbon signals for the pyridinone ring carbons (C-2, C-3, C-4, C-5, C-6).
Three sp³-hybridized carbon signals for the methyl groups.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| Value | C=O (C-2) |
| Value | C-6 |
| Value | C-4 |
| Value | C-5 |
| Value | C-3 |
| Value | N1-CH₃ |
| Value | C4-CH₃ |
| Value | C6-CH₃ |
Advanced NMR Techniques for Conformational and Stereochemical Studies
To gain deeper insight into the three-dimensional structure and dynamics of the molecule, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): Would definitively establish the coupling relationship between the H-3 and H-5 protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the placement of the methyl groups, for instance, by observing correlations from the N-methyl protons to the C-2 and C-6 carbons, and from the C-4 methyl protons to C-3, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. It could be used to study the preferred conformation of the molecule, for example, by observing interactions between the N-methyl protons and the H-6 proton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural features.
Electron Ionization (EI) Mass Spectrometry
EI-MS is a "hard" ionization technique that typically causes extensive fragmentation. niscpr.res.in The resulting mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the exact mass of 2(1H)-Pyridinone, 1,4,6-trimethyl-. The fragmentation pattern would be a characteristic fingerprint of the molecule, with major fragments potentially arising from:
Loss of a methyl radical (M-15).
Loss of carbon monoxide (M-28) from the pyridinone ring.
Cleavage of the ring structure, leading to smaller charged fragments.
The relative abundance of these fragment ions would provide clues to the stability of different parts of the molecule.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that typically results in minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺. This technique is especially useful for confirming the molecular weight of the analyte with high accuracy, particularly when coupled with a high-resolution mass analyzer. If run in the presence of sodium salts, an [M+Na]⁺ adduct might also be observed.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption of infrared radiation, specific functional groups and structural features can be identified.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of IR radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds. For 2(1H)-Pyridinone, 1,4,6-trimethyl-, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural components.
The most prominent feature in the IR spectra of 2-pyridone derivatives is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1650-1690 cm⁻¹. scielo.org.mxcdnsciencepub.com The N-methylation in 1,4,6-trimethyl-2(1H)-pyridinone eliminates the N-H bond, so the characteristic N-H stretching band seen in unsubstituted 2-pyridones (around 3100-3400 cm⁻¹) will be absent. scielo.org.mx Other significant absorptions include those from the C=C double bonds within the pyridinone ring and the C-H bonds of the methyl groups.
Interactive Table 1: Expected IR Absorption Bands for 2(1H)-Pyridinone, 1,4,6-trimethyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Carbonyl (Amide) | 1650 - 1690 | Strong |
| C=C Stretch | Ring Alkene | 1580 - 1640 | Medium |
| C-H Asymmetric/Symmetric Stretch | Methyl (CH₃) | 2950 - 3000 | Medium |
| C-H Bend | Methyl (CH₃) | 1375 - 1450 | Medium |
| C-N Stretch | Ring Amine | 1250 - 1350 | Medium |
Note: These are predicted ranges based on data for analogous 2-pyridone and N-alkylated pyridone compounds. scielo.org.mxcdnsciencepub.comresearchgate.net
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron systems within a molecule. The 2-pyridone core contains a conjugated system involving the nitrogen atom, the carbonyl group, and the double bonds of the ring. This conjugation gives rise to characteristic electronic transitions.
The primary transitions observed in 2-pyridone derivatives are π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. For the parent 2-pyridone compound, a λmax is observed around 293 nm in an aqueous solution. wikipedia.orgnist.gov The presence of three methyl groups (at the N-1, C-4, and C-6 positions) on the pyridinone ring is expected to cause a slight bathochromic (red) shift in the absorption maxima due to their electron-donating inductive effects.
Interactive Table 2: Principal Electronic Transitions for 2(1H)-Pyridinone, 1,4,6-trimethyl-
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | π (HOMO) → π (LUMO) | 280 - 320 | High |
| n → π | n (Oxygen lone pair) → π (LUMO) | 320 - 380 | Low |
Note: HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital. The specific λmax values can be influenced by solvent polarity. wikipedia.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for 2(1H)-Pyridinone, 1,4,6-trimethyl- was not found in the surveyed literature, the general structural features of 2-pyridone derivatives are well-documented. In the solid state, unsubstituted 2-pyridones often form hydrogen-bonded structures, such as cyclic dimers or helical chains. wikipedia.org However, since the nitrogen at position 1 in the target compound is methylated, it cannot act as a hydrogen bond donor. Therefore, the crystal packing will be governed by other intermolecular forces, such as dipole-dipole interactions involving the carbonyl group and van der Waals forces between the methyl groups and the aromatic rings. A single-crystal X-ray diffraction analysis would unequivocally determine these packing arrangements and provide precise metric parameters for the molecule.
Interactive Table 3: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal structure. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | The nature and geometry of non-covalent interactions (e.g., π-π stacking). |
Note: This technique provides the definitive solid-state structure of a crystalline compound.
Advanced Spectroscopic Techniques for Specialized Analyses
Beyond the fundamental techniques, more specialized spectroscopic methods can be employed to investigate specific molecular properties, such as chirality.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The target molecule, 2(1H)-Pyridinone, 1,4,6-trimethyl-, is achiral and therefore will not produce a CD signal.
However, if a chiral center were introduced into the molecule, for example by modification of one of the methyl groups or by creating a chiral axis in a more complex derivative like an azahelicene, CD spectroscopy would become an invaluable analytical tool. rsc.orgresearchgate.net The resulting CD spectrum, characterized by positive or negative bands (known as Cotton effects), could be used to determine the absolute configuration of the enantiomers, study conformational changes in solution, and investigate interactions with other chiral molecules. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the chromophores relative to the chiral center(s). acs.orgnih.gov
Interactive Table 4: Applications of Circular Dichroism for Chiral Derivatives
| Application | Information Provided |
| Determination of Absolute Configuration | Correlation of the experimental CD spectrum with theoretical calculations or known compounds. |
| Analysis of Enantiomeric Purity | The intensity of the CD signal is proportional to the enantiomeric excess. |
| Conformational Analysis | Changes in the CD spectrum can indicate shifts in the conformational equilibrium of the molecule. |
| Studying Molecular Interactions | Induced CD signals can appear when a chiral derivative binds to another molecule. nih.gov |
Note: CD spectroscopy is exclusively applicable to chiral substances.
Computational and Theoretical Investigations
Advanced Research Applications in Chemical Biology
Design and Synthesis of Pyridinone-Based Scaffolds for Biochemical Modulation
The rational design and efficient synthesis of pyridinone-based scaffolds are central to their successful application in medicinal chemistry. Researchers have developed a multitude of synthetic strategies to access diverse pyridinone libraries, enabling the systematic exploration of structure-activity relationships (SAR).
The pyridinone moiety is widely recognized as a valuable bioisostere for various functional groups, a cornerstone of modern drug design. Current time information in Minneapolis, MN, US.nih.govsci-hub.se Bioisosteric replacement involves substituting one atom or group of atoms in a biologically active compound with another that retains the essential electronic and steric properties required for activity. The 2(1H)-pyridinone core can effectively mimic peptide bonds, as well as other aromatic and heterocyclic rings, offering advantages in terms of metabolic stability, solubility, and patentability. sci-hub.se This bioisosteric potential allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.
Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govsci-hub.se This approach involves screening small, low-complexity molecules (fragments) that bind to a biological target with low affinity. The pyridinone scaffold, with its modest size and capacity for forming key hydrogen bonds, is an ideal fragment for FBDD. nih.govsci-hub.se Once a pyridinone-containing fragment is identified as a binder, it can be elaborated and optimized through synthetic chemistry to generate a high-affinity ligand. This iterative process allows for the efficient exploration of chemical space and the development of highly selective inhibitors.
Protein kinases are a critical class of enzymes involved in cellular signaling and are major targets for cancer therapy. The "hinge" region of the ATP-binding site is a crucial area for inhibitor binding. The 2(1H)-pyridinone scaffold is an effective hinge-binding motif, capable of forming key hydrogen bond interactions that mimic the binding of the adenine (B156593) portion of ATP. nih.govsci-hub.se This ability to anchor a molecule within the kinase active site makes pyridinone-based compounds potent and selective kinase inhibitors. Numerous kinase inhibitors incorporating a pyridinone core have been developed, targeting a range of kinases involved in proliferative diseases.
Mechanistic Investigations of Molecular Interactions with Biological Targets
Understanding how pyridinone-based compounds interact with their biological targets at a molecular level is crucial for the development of improved and more specific drugs.
The efficacy of a drug is directly related to its binding affinity for its target. A variety of biophysical techniques are employed to quantify the interaction between pyridinone derivatives and their target enzymes or receptors. These studies provide valuable data in the form of inhibition constants (IC₅₀) or dissociation constants (Kᵢ), which guide the optimization of lead compounds. For instance, studies on various pyridinone derivatives have demonstrated their ability to inhibit a range of enzymes with varying potencies, as illustrated in the table below.
| Pyridinone Derivative Class | Target Enzyme | Reported Inhibition Data |
| Pyridinone-Thiohydantoin Derivatives | Mutant Isocitrate Dehydrogenase 1 (IDH1 R132H) | Kᵢ = 0.42–9.2 µM |
| Pyridinone-Quinazoline Derivatives | Protein Tyrosine Kinases | IC₅₀ = 9–15 µM (against MCF-7, HeLa, HepG2 cell lines) |
| Substituted Pyridones | Pim-1 Kinase | IC₅₀ = 50 nM (most potent reported) |
This table presents a selection of reported inhibition data for different classes of pyridinone derivatives against various enzyme targets. The specific values can vary depending on the exact molecular structure and the assay conditions.
Pyridinone-based compounds have been shown to modulate the activity of enzymes within key metabolic pathways, highlighting their potential for treating metabolic disorders and cancer. One area of significant interest is the pyrimidine (B1678525) biosynthesis pathway. acs.org Some pyridinone derivatives can act as inhibitors of enzymes within this pathway, thereby disrupting the production of nucleotides necessary for DNA and RNA synthesis. This mechanism is particularly relevant in cancer chemotherapy, where rapidly dividing tumor cells have a high demand for nucleotides. Further research is ongoing to elucidate the precise mechanisms by which specific pyridinone scaffolds interfere with metabolic pathways and to identify new therapeutic opportunities.
Exploration of Specific Molecular Mechanisms: Inhibition of Bacterial Virulence Factors
A significant area of research is the development of anti-virulence therapies that disarm pathogenic bacteria without killing them, thereby reducing the selective pressure for antibiotic resistance. One of the most promising strategies in this domain involves the inhibition of bacterial adhesion to host cells, which is often mediated by filamentous organelles called pili or fimbriae.
Derivatives of 2-pyridone, termed "pilicides," have been rationally designed to block the formation of pili in Gram-negative bacteria. nih.govasm.org These small molecules target the chaperone-usher pathway, a conserved mechanism responsible for the biogenesis of adhesive structures like type 1 and P pili in uropathogenic Escherichia coli (UPEC). nih.gov The mechanism of action involves the pilicide binding to a conserved hydrophobic domain on the chaperone protein, which in turn prevents the chaperone-subunit complex from interacting with the usher protein in the outer membrane. asm.orgnih.gov This disruption of the chaperone-usher interaction effectively halts the assembly and surface presentation of pili. nih.govresearchgate.net
Research has demonstrated that ring-fused 2-pyridone derivatives can significantly reduce the piliation of UPEC. asm.org For instance, the pilicide ec240 has been shown to decrease the levels of type 1, P, and S piliation. asm.org Studies have quantified this effect, showing that treatment with pilicides can lead to a substantial reduction in the adherence of bacteria to host cells. In one study, cultivation of Dr fimbriae-producing E. coli with pilicides at a concentration of 3.5 mM resulted in a 75% to 87% reduction in their ability to adhere to host cells. nih.gov The amount of fimbriae on the bacterial surface was also reduced by 75% to 81%. nih.gov
Table 1: Effect of Pilicides on Bacterial Virulence
| Pilicide/Assay | Organism | Effect | Quantitative Data | Reference |
|---|---|---|---|---|
| Ring-fused 2-pyridone derivatives | Uropathogenic E. coli (Dr+) | Inhibition of adherence to host cells | 75-87% reduction at 3.5 mM | nih.gov |
| Ring-fused 2-pyridone derivatives | Uropathogenic E. coli (Dr+) | Reduction in fimbriae amount | 75-81% reduction at 3.5 mM | nih.gov |
| ec240 | Uropathogenic E. coli (UTI89) | Inhibition of type 1 piliation | Most potent pilicide in inhibiting type 1 piliation as quantified by HA | asm.org |
| ec240 | Uropathogenic E. coli (UTI89) | Disruption of type 1 pilus-dependent biofilms | Inhibited maturation of biofilms | asm.org |
Beyond pili inhibition, other pyridinone derivatives have been investigated for their anti-virulence properties. For example, 3-hydroxypyridin-4(1H)-one derivatives have been identified as potent inhibitors of the Pseudomonas aeruginosa quorum sensing system, which regulates the expression of numerous virulence factors. nih.gov
Development of Chemical Probes and Tracers
The inherent structural features of the pyridinone scaffold make it an attractive platform for the development of chemical probes and tracers for biological research. bohrium.com These tools are essential for visualizing and understanding complex biological processes at the molecular level.
A key strategy in the design of chemical probes is the conjugation of a recognition element, such as a pyridinone, with a fluorescent reporter. This creates a molecule that can bind to a specific biological target and signal its location and abundance through the emission of light.
Coumarin-Pyridone Conjugates: Researchers have successfully synthesized D–π–A (donor-pi-acceptor) based coumarin-pyridone conjugates (CPCs) through one-pot multicomponent reactions. rsc.orgrsc.org These conjugates exhibit interesting photophysical properties, including absorption and emission in the visible range and positive solvatochromic behavior. rsc.orgrsc.org For example, one such CPC displayed absorption maxima between 451–460 nm and emission maxima between 532–549 nm. rsc.org The utility of these fluorescent conjugates has been demonstrated in the visualization of latent fingerprints, where they provide high sensitivity and low background interference. rsc.orgrsc.org Furthermore, coumarin-pyridine derivatives have been developed as mitochondria-targeted fluorescent probes for imaging hypochlorite (B82951) in living cells and even in whole organisms like zebrafish. nih.gov
BODIPY-Pyridone Conjugates: Boron-dipyrromethene (BODIPY) dyes are another class of popular fluorophores known for their sharp absorption and emission peaks and high fluorescence quantum yields. nih.gov Pyridine-containing BODIPY derivatives have been synthesized and utilized as fluorescent probes for various applications. For instance, meso-pyridinium BODIPY derivatives have been designed as mitochondria-targeting probes with high photostability. rsc.org Pyridylhydrazone-tethered BODIPY compounds have also been developed as "turn-on" fluorescent sensors for the detection of species like hypochlorous acid and metal ions. nih.govmdpi.com The mechanism of these probes often involves a chemical reaction with the analyte that alters the electronic structure of the probe, leading to a significant increase in fluorescence intensity. nih.gov
Table 2: Examples of Pyridone-Based Fluorescent Probes
| Probe Type | Fluorophore | Target/Application | Key Features | Reference |
|---|---|---|---|---|
| Coumarin-Pyridone Conjugate (CPC) | Coumarin | Latent fingerprint visualization, Nitrite sensing | D–π–A structure, Solvatochromic | rsc.orgrsc.org |
| Coumarin-Pyridine Derivative | Coumarin | Hypochlorite imaging in mitochondria | Rapid response, Large Stokes shift | nih.gov |
| meso-Pyridinium BODIPY | BODIPY | Mitochondria targeting | High photostability, Deep red emission | rsc.org |
| Pyridylhydrazone-tethered BODIPY | BODIPY | Hypochlorous acid detection | Fluorescence "turn-on" mechanism | nih.gov |
| Pyridylhydrazone-tethered BODIPY | BODIPY | Fe³⁺ detection | Chelation-enhanced fluorescence (CHEF) | mdpi.com |
The functionalization of the pyridinone scaffold allows for the systematic synthesis of analogs to probe and understand biological processes. By modifying the substituents on the pyridinone ring, researchers can fine-tune the compound's properties, such as its binding affinity for a target, its cell permeability, and its metabolic stability. bohrium.comnih.gov
For example, in the development of EP3 antagonists for type 2 diabetes, a series of pyridone-based compounds were synthesized and optimized. nih.gov By creating analogs with variations in the linker between the pyridone core and another aromatic ring, researchers were able to enhance both the binding affinity and functional potency of the compounds. nih.gov This iterative process of analog design, synthesis, and biological evaluation is a cornerstone of medicinal chemistry and chemical biology, enabling the development of molecules with improved therapeutic potential and a deeper understanding of their mechanism of action. nih.gov
The synthesis of fluorescent analogs of biologically active molecules, such as the enkephalins, where an amino acid is replaced by a fluorescent one like L-1-pyrenylalanine, further illustrates this approach. nih.gov While not directly involving a pyridinone, this principle is readily applicable to create fluorescently labeled pyridinone-based inhibitors or probes to track their distribution and interaction with biological targets in real-time.
Pyridinones as Components in Self-Immolative Linker Technologies for Controlled Release Systems
Self-immolative linkers are intelligent molecular systems designed to release a cargo molecule in response to a specific trigger. rsc.org This technology is at the forefront of developing advanced drug delivery systems, diagnostics, and sensors. rsc.orgnih.gov The linker connects a trigger moiety to a cargo molecule, and upon activation of the trigger, a cascade of electronic rearrangements leads to the spontaneous cleavage of the linker and the release of the cargo. acs.org
While the most common self-immolative systems are based on p-aminobenzyl alcohol derivatives, there is growing interest in exploring heterocyclic scaffolds for this purpose. rsc.org The electronic properties of aromatic heterocycles, including pyridines, can be harnessed to design novel self-immolative systems. rsc.org For instance, the evaluation of a pyridine (B92270) core-based self-immolative dendron has been reported. rsc.org
The reactivity of pyridinone derivatives suggests their potential as components in such controlled release systems. A self-immolative spacer based on a (5-nitro-2-pyrrolyl)methanol structure, which bears some resemblance to a pyridinone, has been developed for the release of various functional groups upon a reductive stimulus. rsc.org The design of such linkers often relies on an electronic cascade, and the pyridinone scaffold, with its inherent electronic characteristics, could be engineered to participate in such a release mechanism. The ability to functionalize the pyridinone ring at multiple positions offers the potential to attach a trigger, a cargo molecule, and a solubilizing group, making it a versatile platform for creating sophisticated, triggerable drug delivery systems.
Applications in Materials Science and Supramolecular Chemistry
Investigation of Pyridinone Derivatives in Organic Semiconductor Development
Pyridinone derivatives are being actively investigated for their potential in organic semiconductor devices. The incorporation of the pyridinone moiety, which possesses electron-deficient characteristics, can enhance the electron transport performance of materials. google.com This is a crucial factor in improving the efficiency of various organic electronic devices.
Thiophene-based compounds, known for their electronic and optical properties, have been a major focus in organic semiconductor research. nsf.gov The strategic combination of pyridinone units with thiophene (B33073) can lead to materials with fine-tuned properties suitable for applications such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). nsf.gov For instance, the introduction of an alkyl chain, such as a methyl group, onto the pyridinone ring can improve the solubility of the material, facilitating its processing for device fabrication. google.com
Table 1: Properties of Pyridinone Derivatives in Organic Semiconductors
| Feature | Benefit in Organic Semiconductors |
|---|---|
| Electron-Deficient Nature | Enhances electron mobility and transport. google.com |
| Structural Versatility | Allows for fine-tuning of electronic and optical properties. nsf.gov |
| Improved Solubility (with alkyl substitution) | Facilitates solution-based processing and film formation. google.com |
Research has demonstrated that organic semiconductor materials containing pyridine (B92270) derivatives exhibit good electron transport performance and solubility, indicating their significant application prospects in the photoelectric field. google.com The ability to modify the molecular structure, for example by creating derivatives like 2,6-Bis(2-pyridyl)-4(1H)-pyridone, further expands the possibilities for creating new semiconductor materials. sigmaaldrich.com
Supramolecular Assembly and Molecular Recognition Studies
The ability of 2(1H)-pyridinone and its derivatives to form predictable and robust non-covalent interactions is a cornerstone of their use in supramolecular chemistry. These interactions drive the self-assembly of molecules into well-defined, higher-order structures.
Role in Hydrogen-Bonded Dimer Formation and Extended Networks
A key feature of 2-pyridone and its derivatives is their propensity to form strong, hydrogen-bonded dimers. nih.gov This occurs through the formation of two N–H···O hydrogen bonds between two pyridone molecules, creating a characteristic and stable R22(8) graph set motif. nih.govresearchgate.net This reliable self-recognition makes the pyridone dimer a robust supramolecular synthon, a dependable building block for constructing more complex architectures. nih.gov
These dimers can then act as platforms for further assembly. For instance, they can interact with other molecules, such as dicarboxylic acids, where the pyridone carbonyl oxygen atom accepts a hydrogen bond from the acid, leading to the formation of extended one-dimensional chains. nih.gov The formation of these supramolecular ribbons is a recurring theme in the crystal structures of pyridinone-containing compounds. researchgate.net
Crystal Engineering through Noncovalent Interactions
The predictable nature of the hydrogen bonding in pyridinone systems is a powerful tool in crystal engineering, the design and synthesis of crystalline solids with desired properties. nih.govresearchgate.net By understanding and controlling these non-covalent interactions, researchers can direct the assembly of molecules into specific crystalline arrangements.
Beyond hydrogen bonding, other non-covalent forces such as halogen bonding can be utilized. Studies have shown that the hydrogen-bonded pyridone dimer can act as an acceptor for halogen bonds, interacting with perfluorinated halocarbons. nih.gov The stoichiometry and topology of the resulting cocrystals are influenced by the nature of the halogen bond donor. nih.gov This demonstrates the versatility of the pyridinone synthon in creating diverse supramolecular architectures, from discrete complexes to one-dimensional chains and two-dimensional layers. nih.gov The ability to form cocrystals with various coformers allows for the modification of the physical and chemical properties of the resulting materials. nsf.govresearchgate.net
Applications in Coordination Chemistry as Ligands for Metal Chelation
The pyridine-type nitrogen atom and the exocyclic oxygen atom of the 2(1H)-pyridinone scaffold make it an excellent ligand for coordinating with metal ions. acs.orgrsc.org This has led to its extensive use in coordination chemistry to create a wide variety of metal complexes with diverse structures and functionalities. acs.orgwikipedia.orgnih.gov
The deprotonated form, 2-pyridonate, acts as an anion with the negative charge delocalized between the nitrogen and oxygen atoms, allowing for various coordination modes (κ- and μ-binding). rsc.org This versatility enables the construction of both mononuclear and polynuclear metal complexes. rsc.org The coordination of pyridinone ligands to metal centers can be used to construct surface-confined metal-organic networks and oligomers. acs.org By carefully selecting the structural parameters of the ligand, such as the number and geometry of coordination sites, it is possible to control the structure of the resulting molecular assemblies. acs.org
These metal complexes have shown potential in a range of applications, including the development of functional materials with interesting electrochemical and electrochromic properties. acs.orgnih.gov For example, incorporating multiple different metal complexes into a single assembly can lead to composite materials with properties that are not present in the individual components. acs.org
Exploration of Catalytic Properties of Pyridinone Systems
Pyridinone-based systems have shown significant promise in the field of catalysis. The unique electronic and structural features of the pyridone ring can be harnessed to facilitate a variety of chemical transformations. acs.orgrsc.org
Pyridone-borane complexes, for instance, have been investigated for their ability to activate small molecules like dihydrogen. youtube.com This has led to their use as catalysts in reactions such as the semihydrogenation of alkynes. youtube.com The catalytic cycle often involves the pyridonate-borane acting as the active catalyst, which is regenerated after each cycle. youtube.com
Furthermore, pyridone-functionalized macrocycles, such as resorcinarenes, have been employed as supramolecular organocatalysts for reactions like the aminolysis of esters. researchgate.net The macrocyclic structure can create a microenvironment that enhances substrate binding and promotes the catalytic reaction. researchgate.net The development of catalytic systems for reactions like the oxidation of pyridines to their N-oxides under mild conditions highlights the ongoing research into expanding the catalytic applications of pyridinone-based compounds. rsc.org Additionally, palladium-catalyzed reactions have been developed for the site-selective functionalization of the pyridone ring, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry. acs.org
Future Research Directions and Emerging Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridinone derivatives has traditionally involved multi-step procedures that can be resource-intensive. nih.gov Future research is increasingly focused on developing novel and sustainable synthetic routes that are not only efficient but also environmentally benign. For a specifically substituted compound like 2(1H)-Pyridinone, 1,4,6-trimethyl-, these efforts are crucial for enabling broader investigation and application.
Modern synthetic strategies are moving towards greener approaches, such as one-pot multicomponent reactions (MCRs), which offer high atom economy and reduced waste. nih.govrasayanjournal.co.in Microwave-assisted synthesis and the use of infrared irradiation are also gaining traction as energy-efficient methods to accelerate reaction times and improve yields. nih.govscielo.org.mx For instance, a potential green synthesis for pyridinone derivatives could involve a one-pot, four-component reaction under microwave irradiation, a method that has shown to produce high yields in short reaction times. nih.gov
Furthermore, the development of novel catalytic systems is a key area of future research. This includes the use of iridium(I) complexes for C-O bond cleavage in alkoxypyridines to form N-substituted pyridones, a method that could be adapted for the synthesis of N-methylated compounds like 2(1H)-Pyridinone, 1,4,6-trimethyl-. nih.gov Palladium-catalyzed amination reactions also offer a direct route to protected pyridyl hydrazines, which are versatile intermediates. acs.org The exploration of metal-free catalytic systems is another promising avenue, offering the potential for more cost-effective and environmentally friendly production. nih.gov
A comparative look at traditional versus emerging synthetic methodologies highlights the trend towards sustainability:
| Feature | Traditional Synthesis | Emerging Green Synthesis |
| Approach | Often multi-step, linear synthesis | One-pot, multicomponent reactions (MCRs) |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Infrared irradiation |
| Catalysis | Stoichiometric reagents, harsh conditions | Catalytic amounts of novel metals, organocatalysts |
| Solvents | Often hazardous organic solvents | Greener solvents, solvent-free conditions |
| Efficiency | Lower yields, more byproducts | Higher yields, high atom economy, less waste |
| Reaction Time | Often several hours to days | Minutes to a few hours |
These advancements in synthetic chemistry will be instrumental in making 2(1H)-Pyridinone, 1,4,6-trimethyl- and other pyridinone derivatives more accessible for comprehensive study.
Application of Advanced Analytical and Imaging Techniques
A thorough understanding of the structure, properties, and behavior of 2(1H)-Pyridinone, 1,4,6-trimethyl- relies on the application of sophisticated analytical and imaging techniques. While standard methods provide basic characterization, advanced techniques can offer deeper insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods like COSY and HMBC, will be essential for the unambiguous assignment of the proton and carbon signals of the 1,4,6-trimethylated pyridinone core. These techniques can elucidate the precise connectivity and spatial relationships of the atoms within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of 2(1H)-Pyridinone, 1,4,6-trimethyl- with high accuracy. Tandem mass spectrometry (MS/MS) can provide detailed information about the fragmentation patterns, which can be used to further confirm the structure and identify potential metabolites in biological studies.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline compounds. msu.ruresearchgate.net Obtaining the crystal structure of 2(1H)-Pyridinone, 1,4,6-trimethyl- would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its physical properties and how it might interact with biological targets. rsc.org
Vibrational Spectroscopy: Advanced techniques in infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule. These techniques are particularly useful for studying the tautomeric equilibrium between the pyridone and hydroxypyridine forms, which can be influenced by the substitution pattern and the surrounding environment. nih.gov
Computational Design and High-Throughput Screening of Pyridinone Libraries
Computational chemistry and high-throughput screening are powerful tools for accelerating the discovery and optimization of new molecules for various applications. tandfonline.com For 2(1H)-Pyridinone, 1,4,6-trimethyl-, these approaches can be used to predict its properties and to design libraries of related compounds for systematic evaluation.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing QSAR models for a library of pyridinone derivatives that includes 2(1H)-Pyridinone, 1,4,6-trimethyl-, it would be possible to predict its potential efficacy in various biological assays and to identify the key structural features that contribute to its activity. tandfonline.comresearchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govashdin.commdpi.com Molecular docking could be used to screen 2(1H)-Pyridinone, 1,4,6-trimethyl- against a wide range of biological targets to identify potential therapeutic applications. The results of such in silico screening can guide experimental work, saving time and resources.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. A focused library of pyridinone derivatives, including 2(1H)-Pyridinone, 1,4,6-trimethyl-, could be synthesized and screened to identify new lead compounds for drug discovery. researchgate.net
The integration of these computational and experimental approaches can be summarized as follows:
| Stage | Technique | Application to 2(1H)-Pyridinone, 1,4,6-trimethyl- |
| Design | Pharmacophore Modeling | Identify essential structural features for a desired biological activity based on known active pyridinones. |
| Prediction | QSAR, Molecular Docking | Predict the biological activity and identify potential molecular targets for the compound. |
| Synthesis | Combinatorial Chemistry | Create a library of related pyridinone derivatives for screening. |
| Screening | High-Throughput Screening (HTS) | Experimentally test the library of compounds against identified targets to validate computational predictions. |
| Optimization | Structure-Based Drug Design | Use structural data from techniques like X-ray crystallography to rationally design more potent and selective analogues. |
Interdisciplinary Research Expanding the Scope of Pyridinone Applications
The future of 2(1H)-Pyridinone, 1,4,6-trimethyl- is not confined to a single discipline. Its unique structure suggests potential applications across various fields, necessitating interdisciplinary collaboration.
Medicinal Chemistry: Pyridinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. frontiersin.orgrsc.orgresearchgate.netnih.gov Future research could explore the potential of 2(1H)-Pyridinone, 1,4,6-trimethyl- as a scaffold for developing new therapeutic agents. Its specific substitution pattern may confer unique pharmacological properties.
Materials Science: The pyridine (B92270) ring is a key component in the development of functional materials. researchgate.netresearchgate.netnih.gov The ability of the pyridinone moiety to act as a ligand for metal ions opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties. rsc.orgnih.govresearchgate.netrsc.org The trimethyl substitution pattern on the pyridinone ring could influence the self-assembly and final properties of these materials.
Catalysis: Pyridinone derivatives can serve as versatile ligands in transition metal catalysis. rsc.orgorganic-chemistry.org The electronic and steric properties of the 1,4,6-trimethylated pyridinone ligand could be tuned to influence the activity and selectivity of catalytic reactions, such as C-H activation or cross-coupling reactions.
The potential interdisciplinary applications are driven by the inherent properties of the pyridinone core, which can be fine-tuned by its substituents. The path forward for 2(1H)-Pyridinone, 1,4,6-trimethyl- will likely involve a synergistic approach, where advancements in one field fuel discoveries in another, ultimately revealing the full scientific value of this specific chemical entity.
Q & A
Q. What are the established synthetic routes for 1,4,6-trimethyl-2(1H)-pyridinone?
A common approach involves intramolecular cyclization of substituted amides or enaminones. For example, base-catalyzed aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides can yield 2(1H)-pyridinone derivatives. Key parameters include:
- Reagents : Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, THF).
- Conditions : Heating at 80–120°C for 6–24 hours under inert atmosphere.
- Regioselectivity : Substituents on the starting material dictate methyl group placement. For 1,4,6-trimethyl derivatives, pre-functionalized precursors with methyl groups at positions 3, 4, and 6 are used .
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Aldol cyclization | 65–75 | KOH, DMF, 100°C, 12h | |
| Microwave-assisted | 82 | NaOH, EtOH, 80°C, 2h | [Hypothetical] |
Q. How is 1,4,6-trimethyl-2(1H)-pyridinone characterized spectroscopically?
- NMR :
- ¹H NMR : Methyl protons resonate as singlets at δ 2.1–2.4 ppm (C4 and C6 methyl groups) and δ 3.0–3.2 ppm (N1-methyl). Pyridinone ring protons appear as doublets between δ 6.0–7.0 ppm.
- ¹³C NMR : Carbonyl (C2) at δ 165–170 ppm; methyl carbons at δ 20–25 ppm .
Q. What solvents and conditions stabilize 1,4,6-trimethyl-2(1H)-pyridinone during storage?
- Storage : –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.
- Degradation : Susceptible to oxidation at C2; use antioxidants like BHT (0.1% w/v) in solution .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported tautomeric forms of 1,4,6-trimethyl-2(1H)-pyridinone?
- Approach :
Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy levels of enol vs. keto tautomers.
Simulate IR and NMR spectra for each tautomer and compare with experimental data.
Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative stabilization .
- Outcome : The keto form is typically more stable due to conjugation between the carbonyl and aromatic ring .
Q. What strategies optimize regioselective methylation in 2(1H)-pyridinone derivatives?
- Directed C–H activation : Use Pd-catalyzed coupling with methylboronic acid at positions ortho to directing groups (e.g., –NH₂ or –OMe).
- Protection-deprotection : Temporarily protect reactive sites (e.g., N1 with Boc) before methylating C4 and C6 .
Q. How do steric effects influence the reactivity of 1,4,6-trimethyl-2(1H)-pyridinone in substitution reactions?
- Case Study : Electrophilic aromatic substitution at C5 is hindered by adjacent methyl groups (C4 and C6), favoring nucleophilic attack at C3.
- Experimental Design :
Compare reaction rates with/without methyl groups using kinetic studies.
Monitor intermediates via in situ IR or HPLC-MS .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of 1,4,6-trimethyl-2(1H)-pyridinone?
- Issue : Byproduct formation due to over-oxidation or dimerization.
- Solutions :
- Use flow chemistry to control reaction time and temperature.
- Add radical scavengers (e.g., TEMPO) to suppress side reactions .
Q. What analytical techniques differentiate 1,4,6-trimethyl-2(1H)-pyridinone from its thione analog?
- Key Differences :
- IR : Thione shows a strong C=S stretch at 1050–1150 cm⁻¹; pyridinone has C=O at 1650–1700 cm⁻¹.
- MS : Thione derivatives exhibit distinct sulfur isotope patterns (e.g., m/z 139 and 141 for ³²S/³⁴S) .
Data Contradiction Analysis
Q. Why do NMR chemical shifts for 1,4,6-trimethyl-2(1H)-pyridinone vary across studies?
- Factors :
- Solvent effects (e.g., DMSO vs. CDCl₃).
- Concentration-dependent aggregation.
Applications in Drug Discovery
Q. How is 1,4,6-trimethyl-2(1H)-pyridinone used as a scaffold in kinase inhibitor design?
- Rationale : The planar structure and hydrogen-bonding capacity mimic ATP-binding sites.
- Method :
Introduce pharmacophores (e.g., –OH, –NH₂) at C3 or C2.
Screen derivatives via molecular docking against kinase targets (e.g., EGFR, CDK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
